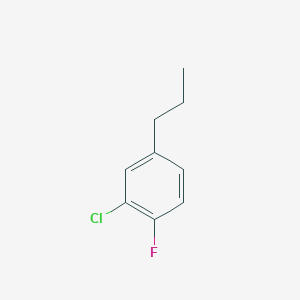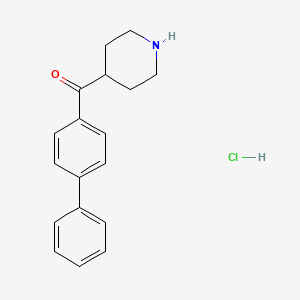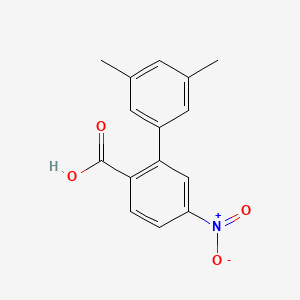
2-Chloro-1-fluoro-4-propylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-fluoro-4-propylbenzene: is an organic compound with the molecular formula C9H10ClF . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the first position, and a propyl group at the fourth position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-4-propylbenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Friedel-Crafts Acylation: The benzene ring undergoes acylation with propanoyl chloride in the presence of aluminum chloride (AlCl3) to form 4-propylbenzoyl chloride.
Clemmensen Reduction: The acyl group is then reduced to a propyl group using zinc amalgam and hydrochloric acid.
Halogenation: The resulting 4-propylbenzene is then subjected to halogenation with chlorine and fluorine to introduce the chlorine and fluorine atoms at the desired positions
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-fluoro-4-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The propyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction: The compound can undergo reduction reactions to modify the substituents on the benzene ring.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Sulfur trioxide (SO3) and sulfuric acid (H2SO4) are used for sulfonation.
Halogenation: Chlorine (Cl2) and fluorine (F2) in the presence of catalysts like iron(III) chloride (FeCl3) are used for halogenation
Major Products Formed
Nitration: 2-Chloro-1-fluoro-4-nitropropylbenzene
Sulfonation: 2-Chloro-1-fluoro-4-propylbenzenesulfonic acid
Oxidation: 2-Chloro-1-fluoro-4-propylbenzoic acid
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-fluoro-4-propylbenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-1-fluoro-4-propylbenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms (chlorine and fluorine) and the propyl group on the benzene ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to changes in the biological activity and properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-fluoro-4-methylbenzene
- 2-Chloro-1-fluoro-4-ethylbenzene
- 2-Chloro-1-fluoro-4-butylbenzene
Uniqueness
2-Chloro-1-fluoro-4-propylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both chlorine and fluorine atoms, along with the propyl group, imparts distinct chemical and physical properties to the compound. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
2-chloro-1-fluoro-4-propylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEULQJMJPKRRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)
![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)




![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)



![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)

